Desotamide
Overview
Description
Desotamide is a member of the this compound family of antibiotics, which are non-ribosomal peptide antibiotics. These compounds are cyclic peptides ranging in size between six and ten amino acids in length . This compound and its related compounds have garnered significant attention due to their potent antibacterial properties and unique biosynthetic pathways .
Biochemical Analysis
Biochemical Properties
Desotamide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The biosynthesis of this compound involves large multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs), which are assembly-line-like machines organized into modules . Each module incorporates a single monomeric building block until the final polypeptide is generated .
Molecular Mechanism
The molecular mechanism of this compound involves its highly functionalized scaffolds being cyclized by a standalone cyclase . This process is independent of the ribosome
Metabolic Pathways
The α-amino acid is primarily observed as an intermediate in primary metabolic pathways, such as the urea cycle or as a biosynthetic intermediate to the amino acid Arg .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The genes dsaKL encode a classic ABC transporter system that, when deleted, decreased the titre of this compound . This suggests that these genes play a crucial role in the transport and distribution of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desotamide is synthesized through non-ribosomal peptide synthetases (NRPSs), which are large multifunctional enzymes organized into modules . These modules incorporate single monomeric building blocks until the final polypeptide is generated . The biosynthesis involves loading, elongation, and termination modules, each contributing to the formation of the cyclic peptide structure .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species, which are known for producing a wide range of secondary metabolites . The fermentation conditions are optimized to enhance the yield of this compound, and the compound is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Desotamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the structure of this compound to enhance its antibacterial activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the chemical reactions of this compound include analogues with improved antibacterial activity . These analogues are synthesized by substituting specific amino acid residues in the cyclic peptide structure .
Scientific Research Applications
Desotamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, this compound is used as a model compound for studying non-ribosomal peptide synthesis and biosynthesis . In biology, it serves as a tool for investigating microbial interactions and secondary metabolite production . In medicine, this compound is being explored for its potential as a new antibiotic to combat drug-resistant bacterial infections . In industry, this compound and its analogues are used in the development of new antimicrobial agents .
Mechanism of Action
Desotamide exerts its antibacterial effects by targeting specific molecular pathways in bacterial cells . The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death . The exact molecular targets and pathways involved in the mechanism of action of this compound are still under investigation, but it is known to disrupt essential processes in bacterial cells .
Comparison with Similar Compounds
Desotamide is part of a family of cyclic peptide antibiotics that includes wollamide, surugamide, ulleungmycin, and noursamycin/curacomycin . These compounds share similar structural features but differ in their amino acid composition and ring size . This compound is unique due to its specific amino acid sequence and the presence of a standalone cyclase enzyme involved in its biosynthesis . This uniqueness contributes to its distinct antibacterial properties compared to other similar compounds .
List of Similar Compounds:- Wollamide
- Surugamide
- Ulleungmycin
- Noursamycin/Curacomycin
Properties
IUPAC Name |
2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGXNPVJAKBNOK-DTWKRICWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941214 | |
Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194660-14-5 | |
Record name | Desotamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194660145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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